molecular formula C19H18N2O3 B2700751 2-Oxo-2-((1-(p-tolyl)ethyl)amino)ethyl 3-cyanobenzoate CAS No. 1794983-64-4

2-Oxo-2-((1-(p-tolyl)ethyl)amino)ethyl 3-cyanobenzoate

Cat. No. B2700751
CAS RN: 1794983-64-4
M. Wt: 322.364
InChI Key: MOBLCDHQRNZOII-UHFFFAOYSA-N
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Description

The compound “2-Oxo-2-(p-tolyl)ethyl acetate” is a related compound . It has a molecular weight of 192.21 and is a solid in its physical form . Its IUPAC name is 2-(4-methylphenyl)-2-oxoethyl acetate .


Synthesis Analysis

While specific synthesis information for “2-Oxo-2-((1-(p-tolyl)ethyl)amino)ethyl 3-cyanobenzoate” is not available, a related compound “2,2-Bis(phenylselanyl)-1-(p-tolyl)vinyl 2-Oxo-2-(p-tolyl)acetate” was synthesized via the reaction of p-tolylacetylene with diphenyl diselenide and benzoyl peroxide in benzene under atmospheric conditions .


Molecular Structure Analysis

The InChI code for “2-Oxo-2-(p-tolyl)ethyl acetate” is 1S/C11H12O3/c1-8-3-5-10(6-4-8)11(13)7-14-9(2)12/h3-6H,7H2,1-2H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Oxo-2-(p-tolyl)ethyl acetate” include a molecular weight of 192.21, and it is a solid in its physical form .

Scientific Research Applications

Novel Synthesis Techniques

Research by El‐Faham et al. (2013) explored OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) as an additive in the carbodiimide (DIC) approach for synthesizing α-ketoamide derivatives, demonstrating superior purity and yield compared to traditional methods. This study's focus on α-ketoamide derivatives, which share functional group similarities with 2-Oxo-2-((1-(p-tolyl)ethyl)amino)ethyl 3-cyanobenzoate, indicates the potential for innovative synthesis methods that could apply to a wide range of related compounds (El‐Faham et al., 2013).

Heterocyclic Compound Synthesis

Shimizu et al. (2009) described a waste-free synthesis of condensed heterocyclic compounds through rhodium-catalyzed oxidative coupling. This method's efficiency and environmental friendliness in synthesizing isocoumarin derivatives from similar precursors suggest potential applications for synthesizing compounds like 2-Oxo-2-((1-(p-tolyl)ethyl)amino)ethyl 3-cyanobenzoate, offering insights into green chemistry approaches for complex organic syntheses (Shimizu et al., 2009).

Catalytic Activity and Ligand Synthesis

Kudyakova et al. (2009) investigated the synthesis and complexing ability of certain benzoic acids as new O,N,O-tridentate ligands capable of forming nickel(ii) and copper(ii) complexes. This study showcases the versatility of benzoic acid derivatives in forming metal complexes, hinting at potential applications for related compounds in catalysis or as ligands in metal-organic frameworks (Kudyakova et al., 2009).

Green Chemistry Approaches

Wang et al. (2017) developed an external oxidant-free intramolecular dehydrogenative C–S cross-coupling method under electrolytic conditions for synthesizing 2-aminobenzothiazoles. This approach emphasizes sustainable chemistry practices, potentially relevant for synthesizing structurally related compounds like 2-Oxo-2-((1-(p-tolyl)ethyl)amino)ethyl 3-cyanobenzoate, underscoring the importance of green chemistry in modern synthetic methodologies (Wang et al., 2017).

properties

IUPAC Name

[2-[1-(4-methylphenyl)ethylamino]-2-oxoethyl] 3-cyanobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-13-6-8-16(9-7-13)14(2)21-18(22)12-24-19(23)17-5-3-4-15(10-17)11-20/h3-10,14H,12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOBLCDHQRNZOII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)NC(=O)COC(=O)C2=CC=CC(=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[1-(4-Methylphenyl)ethyl]carbamoyl}methyl 3-cyanobenzoate

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